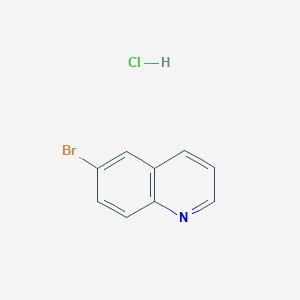

6-Bromoquinoline hydrochloride

Beschreibung

Overview of Quinoline (B57606) Derivatives in Chemical Sciences

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is a versatile scaffold in medicinal chemistry and materials science. ijppronline.comnih.govresearchgate.net Quinoline and its derivatives are of significant interest due to their wide array of biological activities and applications. ijppronline.comorientjchem.org They are fundamental components in the development of various therapeutic agents. rsc.orgnih.gov

Historically, quinoline derivatives have been pivotal in the creation of drugs with a broad spectrum of pharmacological properties. orientjchem.orgrsc.org These include, but are not limited to, antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. ijppronline.comnih.govresearchgate.net The ability to modify the quinoline nucleus with different functional groups allows for the fine-tuning of its chemical and biological properties, making it a privileged scaffold in drug discovery. orientjchem.orgnih.gov The ongoing exploration of novel synthetic methods for quinoline derivatives continues to expand their potential applications in both medicinal chemistry and materials science. ijppronline.com

Significance of Halogenated Quinolines in Research

The introduction of halogen atoms into the quinoline scaffold can significantly influence the molecule's biological activity. orientjchem.org Halogenated quinolines, a sub-class of quinoline derivatives, have attracted considerable attention from researchers due to their crucial role in enhancing bioactivity. researchgate.net The presence of a halogen, such as bromine, can alter the electronic properties, lipophilicity, and metabolic stability of the parent compound, often leading to improved pharmacological profiles. orientjchem.org

Research has demonstrated that halogenated quinolines are effective against drug-resistant bacteria and their biofilms. nih.gov For instance, certain halogenated quinolines have shown potent antibacterial activities against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govnih.gov The synthetic tunability of the halogenated quinoline scaffold allows for extensive analogue synthesis, leading to the discovery of compounds with unique and enhanced antibacterial profiles. nih.govnih.gov Furthermore, the position of the halogen on the quinoline ring is a critical determinant of its biological function, with specific substitutions leading to significant inhibitory effects against various pathogens.

Research Landscape of 6-Bromoquinoline (B19933) Hydrochloride

6-Bromoquinoline hydrochloride is a specific halogenated quinoline derivative that serves as a key intermediate in organic synthesis and medicinal chemistry. sigmaaldrich.comtargetmol.com Its chemical structure, featuring a bromine atom at the 6-position of the quinoline ring, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form generally enhances its water solubility, facilitating its use in various laboratory settings. smolecule.com

The research involving 6-bromoquinoline often focuses on its chemical transformations and the biological evaluation of its derivatives. For example, it can be a starting material for the synthesis of 2,6-disubstituted quinolines, which have been investigated as potential antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1), a target for treating neuropathic pain. jst.go.jp Additionally, methods have been developed for the polyfunctionalization of 6-bromoquinoline through nitration and N-oxidation, leading to the synthesis of various derivatives, including those with morpholinyl and piperazinyl groups, which may exhibit biological activities. researchgate.netsemanticscholar.org The study of 6-bromoquinoline and its derivatives contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds and aids in the development of new therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 55377-26-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C9H7BrClN | smolecule.combldpharm.com |

| Molecular Weight | 244.52 g/mol | bldpharm.com |

| IUPAC Name | 6-bromoquinoline;hydrochloride | smolecule.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-bromoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBDYPKQZYXQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675386 | |

| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55377-26-9 | |

| Record name | Quinoline, 6-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55377-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromoquinoline Hydrochloride and Its Precursors

Advanced Synthetic Routes for 6-Bromoquinoline (B19933) Synthesis

The creation of the 6-bromoquinoline scaffold can be achieved through several established synthetic strategies, including classical condensation reactions and regioselective bromination.

The Friedländer synthesis is a widely utilized reaction for constructing quinoline (B57606) rings. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org For the synthesis of 6-bromoquinoline derivatives, a common precursor is 5-bromo-2-aminobenzaldehyde. acs.orgnih.gov

A notable application of this approach involves the nitration of 3-bromobenzaldehyde (B42254) to produce 5-bromo-2-nitrobenzaldehyde, which is then reduced to 5-bromo-2-aminobenzaldehyde. acs.orgnih.gov This intermediate undergoes a Friedländer condensation with various enolizable ketones to yield the desired 6-bromoquinoline derivatives. acs.org For instance, the reaction of 5-bromo-2-aminobenzaldehyde with 2-acetylpyridine (B122185) results in 6-bromo-2-(2'-pyridyl)quinoline. acs.org

Table 1: Examples of Friedländer Synthesis for 6-Bromoquinoline Derivatives

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-aminobenzaldehyde | 2-Acetylpyridine | 6-Bromo-2-(2'-pyridyl)quinoline | 65% | acs.org |

| 5-Bromo-2-aminobenzaldehyde | Tetrahydroacridone | 3,3'-Dimethylene-6-bromobiq | 88% | acs.org |

Direct bromination of quinoline or its derivatives is a primary method for introducing a bromine atom onto the quinoline core. The position of bromination is influenced by the reaction conditions and the directing effects of existing substituents.

One common method involves the electrophilic bromination of a tetrahydroquinoline precursor. For example, N-bromosuccinimide (NBS) can be used as both a brominating agent and an oxidant to convert tetrahydroquinolines into bromoquinolines in a one-pot reaction. nih.govrsc.orgrsc.org This process is believed to proceed through an initial electrophilic bromination of the electron-rich aromatic ring, followed by oxidative dehydrogenation. nih.govrsc.org

Another classic approach is the Skraup reaction, where 4-bromoaniline (B143363) is heated with glycerol, sulfuric acid, and an oxidizing agent like sodium 3-nitrobenzenesulfonate to directly form 6-bromoquinoline. chemicalbook.com

6-Bromoquinolin-4-ol (B142416) is a key intermediate that can be converted into other valuable halogenated quinolines, such as 6-bromo-4-chloroquinoline (B1276899). This transformation is typically achieved by treating 6-bromoquinolin-4-ol with a halogenating agent like phosphorus oxychloride (POCl₃). chemicalbook.comatlantis-press.comgoogle.com

The reaction involves heating 6-bromoquinolin-4-ol in excess POCl₃, often with a catalytic amount of dimethylformamide (DMF), followed by careful workup to isolate the product. atlantis-press.com Yields for this conversion are generally high, often exceeding 80%. atlantis-press.com This resulting 6-bromo-4-chloroquinoline is a versatile intermediate for further functionalization. google.com

Table 2: Synthesis of 6-Bromo-4-chloroquinoline from 6-Bromoquinolin-4-ol

| Reactant | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | Reflux at 110°C for 3h | 81% | atlantis-press.com |

| 6-Bromoquinolin-4-ol | POCl₃, Toluene | Stir at 115°C for 4h | 32% | google.com |

The bromine atom at the C-6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when the ring is activated by electron-withdrawing groups. semanticscholar.orgontosight.ai For instance, the presence of a nitro group, often introduced at the C-5 position, significantly activates the adjacent C-6 bromine for displacement by nucleophiles like morpholine (B109124) or piperazine. semanticscholar.orgresearchgate.net

Furthermore, the bromine atom serves as an excellent handle for various metal-catalyzed cross-coupling reactions. rsc.org For example, Sonogashira and Suzuki coupling reactions can be performed regioselectively at the C-6 position to introduce new carbon-carbon bonds, enabling the construction of a diverse library of functionalized quinolines. rsc.orgrsc.org

Synthesis of 6-Bromoquinoline Hydrochloride Salt

The final step in the preparation of the target compound is the formation of the hydrochloride salt.

6-Bromoquinoline, being a weak base due to the nitrogen atom in the heterocyclic ring, readily reacts with strong acids to form salts. actascientific.com The hydrochloride salt is prepared by treating a solution of 6-bromoquinoline with hydrochloric acid (HCl).

A typical procedure involves dissolving an intermediate, such as 6-bromo-4-chloroquinoline, in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and ethanol, followed by the addition of an HCl solution. atlantis-press.com The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration. This process converts the quinoline into a more water-soluble and stable crystalline solid. smolecule.com

Role of Hydrochloride in Enhancing Solubility for Research Applications

In many research applications, particularly in medicinal chemistry and biological studies, the aqueous solubility of a compound is a critical factor. nih.gov Quinoline and its derivatives are often organic compounds with limited water solubility. Converting these compounds into their hydrochloride salts is a common strategy to significantly enhance their solubility in aqueous media. nih.govacs.org

The hydrochloride salt of a quinoline derivative is formed by reacting the basic nitrogen atom in the quinoline ring with hydrochloric acid. This acid-base reaction results in the formation of a positively charged quinolinium ion and a chloride anion. The ionic nature of the salt allows for more favorable interactions with polar water molecules, thereby increasing its solubility compared to the neutral free base form. scbt.com For example, the hydrochloride salt of a furo[2,3-b]quinoline (B11916999) derivative demonstrated a dramatic increase in water solubility from 63 µg/mL to 1049 µg/mL. acs.org

However, it is important to note that the formation of a hydrochloride salt does not universally guarantee enhanced solubility under all conditions. researchgate.net The "common ion effect" can play a role, where the solubility of a slightly soluble hydrochloride salt may be suppressed in solutions that already contain chloride ions, such as in 0.1 N HCl. researchgate.net Despite this, for most research purposes requiring stock solutions or administration in aqueous systems, the hydrochloride form is preferred for its improved handling and bioavailability characteristics.

Novel Synthetic Approaches and Green Chemistry Considerations

While traditional methods for quinoline synthesis are well-established, they often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and low efficiency. mdpi.comnih.gov This has spurred the development of novel synthetic approaches that are more environmentally friendly and efficient, aligning with the principles of green chemistry. ijpsjournal.comnumberanalytics.com

Metal-Free Catalysis in Quinoline Synthesis

A significant advancement in quinoline synthesis is the move towards metal-free catalytic systems. mdpi.com Traditional methods often rely on transition metal catalysts, which can be toxic and difficult to remove from the final product. numberanalytics.commdpi.com Metal-free approaches offer a more sustainable alternative. nih.govacs.org

Recent research has explored the use of iodine as a cost-effective and eco-friendly catalyst for quinoline synthesis. rsc.org For example, molecular iodine can catalyze the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates with high regioselectivity and good yields. rsc.org Another metal-free strategy involves the use of iodide catalysis for the functionalization of C(sp³)–H bonds and tandem cyclization to form quinoline derivatives. nih.govacs.org These methods avoid metal contamination and the generation of metallic waste. rsc.org

Formic acid has also emerged as a versatile and green catalyst for synthesizing various organic compounds, including quinolines. ijpsjournal.com This approach offers advantages such as milder reaction conditions, reduced waste, and improved selectivity. ijpsjournal.com

Environmentally Benign Synthetic Procedures

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com In the context of quinoline synthesis, this involves using less hazardous solvents, reducing energy consumption, and improving atom economy. researchgate.netnih.gov

One approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. mdpi.com Modifications to the classic Skraup synthesis have included using microwave irradiation and ionic liquids as alternative media to increase reaction efficiency. mdpi.com The use of water as a green solvent is also being explored in quinoline synthesis. researchgate.net

Furthermore, photocatalytic methods are being developed as a green alternative. For instance, a photocatalytic approach for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides has been reported, which is highly atom-economical and produces high yields with low catalyst loading. rsc.org

Regioselective Synthesis and Functionalization of Quinoline Rings

The ability to selectively introduce functional groups at specific positions on the quinoline ring is crucial for tailoring the properties of the molecule for various applications. mdpi.com Regioselective synthesis and functionalization allow for the creation of diverse libraries of quinoline-containing compounds. mdpi.comrsc.org

Direct C-H functionalization using transition metal catalysis has become a powerful strategy for the site-selective modification of quinolines. mdpi.com This approach is considered highly attractive from a green chemistry perspective as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. mdpi.com

For example, rhodium-catalyzed C2 arylation of quinolines with aryl bromides has been developed. mdpi.com Similarly, the C8 position of the quinoline ring, which is often sterically hindered and electronically less accessible, can be functionalized using transition-metal-catalyzed reactions. rsc.org Ruthenium(II)-catalyzed regioselective C(sp²)–H arylation of quinoline N-oxides with arylboronic acids has been shown to produce 8-arylquinolines. acs.org In this reaction, the N-oxide acts as a directing group to achieve high regioselectivity. acs.org

Metal-free methods for regioselective functionalization are also being investigated. A Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been developed for the C-8 functionalization of quinoline. rsc.org The nitration of 6-bromoquinoline is another example of regioselective synthesis, where the nitro group is selectively introduced at the C5 position due to the directing effect of the bromine atom. semanticscholar.org

The following table highlights some examples of regioselective functionalization of the quinoline ring.

Table 2: Examples of Regioselective Quinoline Functionalization

| Position | Reaction Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| C2 | Arylation | Rhodium catalyst | Functionalization with aryl bromides. | mdpi.com |

| C8 | Arylation | Ruthenium(II) catalyst | N-oxide as a directing group. | acs.org |

| C8 | Friedel–Crafts | Brønsted acid | Metal-free functionalization of quinoline-N-oxide. | rsc.org |

| C5 | Nitration | H₂SO₄/HNO₃ | Regioselective nitration of 6-bromoquinoline. | semanticscholar.org |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.semanticscholar.orgresearchgate.netuncw.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 6-bromoquinoline (B19933) and its derivatives. uncw.edusemanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

1H NMR Analysis of 6-Bromoquinoline Derivatives.semanticscholar.orgresearchgate.netuncw.eduresearchgate.net

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the 6-bromoquinoline scaffold. The chemical shifts (δ) of these protons are influenced by their position on the quinoline (B57606) ring system and the presence of the bromine substituent.

In a typical ¹H NMR spectrum of 6-bromoquinoline recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region, generally between 7.3 and 8.9 ppm. chemicalbook.com For instance, the proton at the C2 position (H-2) often appears as a doublet of doublets around 8.87 ppm, while the H-3 proton is observed around 7.33 ppm. chemicalbook.com The protons on the benzene (B151609) ring portion of the molecule, H-5, H-7, and H-8, also exhibit distinct signals. For example, in 6-bromoquinoline-1-oxide, the H-5 signal appears as a doublet at approximately 8.06 ppm. semanticscholar.org The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationships.

The introduction of other substituents onto the 6-bromoquinoline framework leads to predictable changes in the ¹H NMR spectrum. For example, the presence of a nitro group, as in 6-bromo-5-nitroquinoline (B1267105), causes significant downfield shifts of nearby protons due to its electron-withdrawing nature. semanticscholar.org Conversely, the substitution of the bromine atom with an amino group, as in 5-amino-6-bromoquinoline, results in an upfield shift of the adjacent proton signals. semanticscholar.org

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for 6-Bromoquinoline and its Derivatives

| Compound | H-2 | H-3 | H-4 | H-5 | H-7 | H-8 | Solvent |

| 6-Bromoquinoline chemicalbook.com | 8.87 | 7.33 | 7.94 | 7.86 | 7.70 | 7.93 | CDCl₃ |

| 6-Bromoquinoline-1-oxide semanticscholar.org | 8.56 | 7.35 | 7.68 | 8.06 | 7.84 | 8.63 | CDCl₃ |

| 6-Bromo-5-nitroquinoline semanticscholar.org | 8.90 | 7.39 | 8.18 | - | 7.44 | 7.71 | CDCl₃ |

| 6-bromoquinoline-4-carbaldehyde nih.gov | 9.28 | 8.11 | - | 9.18 | 8.03 | 8.12 | DMSO-d₆ |

13C NMR Analysis of 6-Bromoquinoline Derivatives.researchgate.netresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 6-bromoquinoline derivatives are characteristic of their electronic environment.

In the ¹³C NMR spectrum of 6-bromoquinoline-1-oxide in CDCl₃, the carbon atoms of the quinoline ring resonate between approximately 121 and 140 ppm. semanticscholar.org The carbon atom bonded to the bromine (C-6) typically appears around 121.8 ppm. The introduction of a nitro group at the C-5 position in 6-bromo-5-nitroquinoline-1-oxide shifts the C-6 signal to around 115.2 ppm. semanticscholar.org The carbons of the pyridine (B92270) ring (C-2, C-3, C-4) and the benzene ring (C-5, C-7, C-8, C-9, C-10) all show distinct signals that can be assigned based on established substituent effects and two-dimensional NMR experiments. semanticscholar.orgtsijournals.com

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for 6-Bromoquinoline Derivatives in CDCl₃

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-9 | C-10 |

| 6-Bromoquinoline-1-oxide semanticscholar.org | 140.0 | 122.2 | 135.9 | 123.3 | 121.8 | 130.1 | 131.6 | 133.9 | 125.0 |

| 6-Bromo-5-nitroquinoline-1-oxide semanticscholar.org | 140.6 | 124.3 | 118.6 | 147.9 | 115.2 | 123.5 | 133.7 | 136.6 | 124.2 |

| 6-Bromo-4-nitroquinoline-1-oxide semanticscholar.org | 146.6 | 112.2 | 152.1 | 123.4 | 121.4 | 129.8 | 133.3 | 132.9 | 123.8 |

Considerations for Solvent Effects in NMR Studies.mdpi.com

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra. quora.com This is due to interactions between the solvent and solute molecules, which can alter the electron density around the nuclei being observed. quora.comcdnsciencepub.com For quinoline derivatives, solvents like benzene are known to cause notable shifts in proton resonances compared to less aromatic solvents like n-hexane or acetone. cdnsciencepub.com In deuterated dimethylformamide (DMF-d₇), the ¹H chemical shifts of quinoline derivatives are generally observed at a higher frequency (downfield) by about 0.4 ppm compared to those in CDCl₃. mdpi.com Therefore, it is crucial to report the solvent used when presenting NMR data to ensure reproducibility and accurate comparison with literature values. pitt.edu

Infrared (IR) Spectroscopy for Functional Group Analysis.semanticscholar.orgnih.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. udel.edu

The IR spectrum of 6-bromoquinoline exhibits characteristic absorption bands that confirm its structure. chemicalbook.comnist.gov Aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹. semanticscholar.org The C=N stretching vibration of the quinoline ring appears in the region of 1590-1560 cm⁻¹. semanticscholar.org The presence of the carbon-bromine (C-Br) bond is indicated by a stretching vibration in the fingerprint region, usually below 700 cm⁻¹. actascientific.comwpmucdn.com

When additional functional groups are present, new characteristic peaks appear in the IR spectrum. For example, in 6-bromo-5-nitroquinoline-1-oxide, strong absorption bands corresponding to the N-O stretching of the nitro group are observed around 1480 cm⁻¹. semanticscholar.org For quinoline derivatives containing a carboxylic acid group, a strong C=O stretching band is seen near 1700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for 6-Bromoquinoline Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | ~3050 | semanticscholar.org |

| C=N (Quinoline) | Stretch | 1590 - 1560 | semanticscholar.org |

| C-Br | Stretch | < 700 | actascientific.comwpmucdn.com |

| N-O (Nitro) | Stretch | ~1480 | semanticscholar.org |

| C=O (Carboxylic Acid) | Stretch | ~1700 |

Mass Spectrometry (MS) in Molecular Weight Determination.nist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. purdue.edu In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For 6-bromoquinoline, the molecular formula is C₉H₆BrN, and its molecular weight is approximately 208.05 g/mol . nih.govnist.gov The mass spectrum of 6-bromoquinoline shows a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. chemicalbook.com This results in two peaks of similar intensity at m/z 207 and 209. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, allowing for the unambiguous determination of the elemental formula. semanticscholar.orgjst.go.jp Fragmentation patterns observed in the mass spectrum can also provide structural information.

UV-Visible Spectroscopy for Electronic Transitions.nih.govactascientific.com

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 6-bromoquinaldine, a derivative of 6-bromoquinoline, shows absorption maxima at 232 nm and 323 nm. actascientific.com These absorptions are attributed to π→π* transitions within the quinoline ring system. The position and intensity of these absorption bands can be influenced by the solvent and the presence of other substituents on the quinoline ring.

Chromatographic Techniques in Compound Purity and Separation

Chromatographic techniques are indispensable in the synthesis and analysis of 6-Bromoquinoline hydrochloride, providing robust methods for assessing compound purity, monitoring reaction progress, and separating the target compound from impurities and isomers. The primary methods employed in research include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the quantitative analysis of 6-bromoquinoline and its derivatives, offering high resolution and sensitivity for purity determination. In research settings, reversed-phase HPLC (RP-HPLC) is frequently utilized to analyze the purity of synthesized quinoline compounds. For instance, in the synthesis of quinoline analogues, HPLC analysis is a standard procedure to confirm the purity of intermediates and final products, often requiring a purity level of greater than 95% for subsequent use. nih.gov One study confirmed the purity of ethyl 6-bromoquinoline-3-carboxylate, a related derivative, using an Agilent 1260 Infinity system with a C18 column. nih.gov The method employed a gradient elution of acetonitrile (B52724) and water as the mobile phase. nih.gov

The versatility of HPLC also extends to the separation of challenging isomeric mixtures. The choice of stationary phase is critical; while standard C18 columns are common, other columns like phenyl or those with embedded polar groups can offer different selectivity, which is crucial for separating closely related isomers. chromforum.org In the development of novel fluoroquinolones, a pre-derivatization HPLC method was established to separate enantiomers, demonstrating the technique's power in resolving stereoisomers. nih.gov

HPLC Analysis Parameters for Quinoline Derivatives

| Compound | Column | Mobile Phase | Purity/Result |

|---|---|---|---|

| Ethyl 6-bromoquinoline-3-carboxylate | C18 | Gradient of CH₃CN/H₂O | >95% |

| 6-bromoquinoline | Not specified | Not specified | 92% (crude product) |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and purity assessment of volatile compounds like 6-bromoquinoline. The PubChem database contains GC-MS data for 6-bromoquinoline, indicating its applicability for analytical characterization. nih.gov In synthetic chemistry, GC is used to monitor the progress of reactions involving quinoline derivatives. google.com For the separation of complex mixtures and isomers, high-efficiency capillary columns are employed, sometimes with liquid crystalline stationary phases that provide unique selectivity for positional isomers. vurup.sk

GC Applications for 6-Bromoquinoline and Derivatives

| Technique | Application | Key Findings |

|---|---|---|

| GC-MS | Compound Identification | NIST library data available for 6-bromoquinoline, with top mass-to-charge ratio (m/z) peaks at 207 and 209. nih.gov |

| GC | Reaction Monitoring | Used to track the progress in the synthesis of 3-ethyl-2-propyl-6-bromoquinoline. google.com |

This table is interactive. Click on the headers to sort the data.

Thin-Layer Chromatography (TLC)

TLC is a widely used, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions and for the initial assessment of compound purity. ijpsr.com During the synthesis of quinoline derivatives, TLC is routinely used to determine if a reaction is complete by observing the disappearance of starting materials and the appearance of the product spot. google.comnih.gov Purity is checked on silica (B1680970) gel G plates, with spots often visualized using an iodine chamber. ijpsr.com Column chromatography, which operates on similar principles to TLC, is then frequently used for the purification of the crude product, with eluents chosen based on TLC trials. chemicalbook.comactascientific.com

TLC Systems Used in Quinoline Synthesis

| Stationary Phase | Eluent/Mobile Phase | Application |

|---|---|---|

| Silica Gel G | Not specified (spots located by iodine) | Purity check for synthesized quinoline derivatives. ijpsr.com |

| Silica Gel | Ethyl acetate/petroleum ether (1:50) | Purification of 6-bromoquinoline via column chromatography. chemicalbook.com |

| Silica Gel | Ether, petroleum ether, n-hexane | Eluents for column chromatography separation of quinoline derivatives post-reaction. google.com |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to quinoline (B57606) derivatives to understand their geometry, stability, and reactivity.

Research on related quinoline compounds has demonstrated the utility of DFT. For instance, the molecular geometry of a Schiff base compound determined by X-ray crystallography was successfully reproduced using DFT calculations with the 6-311++G(d,p) basis set. researchgate.net This indicates that DFT can accurately model the ground-state structure of such molecules. Furthermore, Time-Dependent DFT (TD-DFT) has been used to predict electronic absorption spectra, showing good agreement with experimental data. researchgate.net

In studies of 6-bromo-5-nitroquinoline-1-oxide, a derivative of 6-bromoquinoline (B19933), quantum chemical computations were performed to complement crystallographic studies. researchgate.net DFT calculations, specifically using methods like B3LYP/6-31G*, are also considered suitable for modeling electron density distributions to identify reactive sites. This is particularly useful for predicting the reactivity of compounds like 6-bromoquinoline-8-carboxylic acid in cross-coupling reactions, where the bromine at the C6 position acts as a leaving group.

Table 1: DFT Applications in Quinoline Studies

| Study Subject | Computational Method | Basis Set | Application | Reference |

|---|---|---|---|---|

| Schiff base compound | DFT | 6-311++G(d,p) | Molecular geometry reproduction | researchgate.net |

| Schiff base compound | TD-DFT | Not Specified | Prediction of electronic absorption spectra | researchgate.net |

| 6-Bromo-5-nitroquinoline-1-oxide | Quantum chemical computation | Not Specified | Structural and electronic studies | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligands when bound to a receptor.

In a study on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives, which included 6-bromoquinoline analogues, MD simulations were performed using GROMACS software to confirm the stability of the ligand-enzyme complexes. nih.gov Specifically, the simulations showed the stability of a complex formed by a quinoline-triazole conjugate with the InhA enzyme, a target for anti-tubercular agents. nih.gov

Another approach, known as Water-Map, which is based on molecular dynamics simulations, has been used to determine the locations and thermodynamic properties of water molecules in the binding sites of proteins interacting with a 6-bromoquinoline scaffold. researchgate.net In one study, MD simulations lasting 100 nanoseconds were conducted using GROMACS to predict the binding state of a ligand derived from a 6-bromoquinoline intermediate with its protein target (PDB: 4ey7). mdpi.com Such simulations are crucial for understanding the dynamics of ligand-protein interactions. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis, often coupled with MD simulations, investigates the different spatial arrangements of atoms in a molecule and their relative energies. This helps in understanding the flexibility of a molecule and its preferred shapes when interacting with a biological target.

Similarly, MD simulations performed with GROMACS on 6-bromoquinoline-triazole conjugates bound to the InhA enzyme helped to confirm the stability of the binding pose identified through docking. nih.gov The analysis of the trajectory from these simulations provides a dynamic view of the conformational landscape of the ligand in the active site.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are frequently employed to build these relationships and guide the design of more potent and selective molecules.

For derivatives of 6-bromoquinoline, computational approaches like molecular docking and machine learning have been used to develop SAR and propose mechanisms of enzyme inhibition. efmc.info In the development of inhibitors for the enzyme InhA, molecular docking analyses were used to reveal the interactions between 2-(N-aryl-1,2,3-triazol-4-yl) quinoline molecules and the enzyme's active site. nih.gov

In another study on 3-quinoline carboxylic acids, including a 2-amino-6-bromoquinoline-3-carboxylic acid derivative, molecular docking was performed to explain the SAR. tandfonline.com The docking of these derivatives into the ATP-binding pocket of protein kinase CK2 helped to rationalize how different substituents at various positions on the quinoline ring affect inhibitory activity. tandfonline.com These computational SAR studies are essential for optimizing lead compounds by suggesting modifications that could enhance target binding and biological efficacy.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 6-Bromoquinoline hydrochloride |

| 6-Bromoquinoline |

| 6-Bromo-5-nitroquinoline-1-oxide |

| 6-Bromoquinoline-8-carboxylic acid |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline |

| 2-amino-6-bromoquinoline-3-carboxylic acid |

| 6-Bromo-4-chloroquinoline-3-carboxamide |

| InhA |

Reactivity and Reaction Mechanisms in Academic Contexts

Electrophilic Aromatic Substitution Reactions

In its hydrochloride salt form, the quinoline (B57606) nitrogen is protonated, rendering the entire heterocyclic system highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS). For reactions to proceed, the free base, 6-bromoquinoline (B19933), is typically used.

The quinoline ring system generally undergoes electrophilic substitution on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. Nitration of 6-bromoquinoline under standard conditions (sulfuric and nitric acid) selectively yields 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org This regioselectivity is driven by the directing effects of both the quinoline nucleus, which favors substitution at the 5- and 8-positions, and the bromine atom, which is an ortho-, para-director. In this case, substitution occurs ortho to the bromine at the C5 position. semanticscholar.org

Further functionalization can be achieved by first converting 6-bromoquinoline to its N-oxide. This N-oxidation activates the quinoline ring to electrophilic attack in a different manner. Nitration of 6-bromoquinoline-1-oxide can lead to a mixture of products, including 6-bromo-5-nitroquinoline-1-oxide and 4-nitro-6-bromoquinoline-1-oxide, with the regioselectivity influenced by reaction conditions such as temperature and acid strength. semanticscholar.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Quinolines

The bromine atom at the 6-position of the quinoline ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. For SNAr to occur efficiently, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group.

Research has shown that introducing a nitro group at the 5-position significantly activates the adjacent bromine at C6 for nucleophilic displacement. semanticscholar.org The synthesis of 6-bromo-5-nitroquinoline creates a substrate that is highly susceptible to SNAr. semanticscholar.orgresearchgate.net This activated compound readily reacts with nucleophiles like morpholine (B109124) and piperazine, particularly under microwave-assisted conditions, to furnish the corresponding 6-substituted-5-nitroquinolines in high yields. semanticscholar.org This two-step sequence (nitration followed by substitution) provides a powerful method for the functionalization of the 6-position of the quinoline core. semanticscholar.orgresearchgate.net

| Reactant | Nucleophile | Conditions | Product | Yield |

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150W, 90-120°C) | 6-Morpholinyl-5-nitroquinoline | 98% |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150W, 90-120°C) | 6-Piperazinyl-5-nitroquinoline | 87% |

Table 1: Examples of SNAr reactions on activated 6-bromoquinoline. semanticscholar.org

Cross-Coupling Reactions Involving 6-Bromoquinoline Derivatives

6-Bromoquinoline is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 6-position serves as a synthetic handle for introducing a wide variety of substituents.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions in pharmaceutical and materials science. researchgate.net 6-Bromoquinoline readily participates in these reactions, serving as the electrophilic partner to couple with various aryl and heteroaryl boronic acids or their esters. nih.gov

These reactions are typically catalyzed by palladium complexes, often with phosphine (B1218219) ligands, in the presence of a base. researchgate.net The reaction tolerates a wide range of functional groups and provides a direct route to 6-arylquinolines, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net For instance, 6-bromoquinoline has been used as an intermediate in the synthesis of novel cholinesterase inhibitors through Suzuki-Miyaura coupling. researchgate.net The reaction conditions can be optimized to achieve high yields, with studies showing that 6-bromoquinoline electrophiles are highly reactive, often leading to desired products in very short reaction times. nih.gov

| Electrophile | Nucleophile | Catalyst System | Base | Product |

| 6-Bromoquinoline | Arylboronic Acid | Pd(dppf)Cl2 | K2CO3 | 6-Arylquinoline |

| 6-Bromoquinoline | Heteroarylboronic Ester | Pd(OAc)2 / SPhos | TMSOK | 6-Heteroarylquinoline |

Table 2: Representative Suzuki-Miyaura coupling reactions with 6-bromoquinoline. nih.govrsc.org

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for synthesizing arylalkynes and conjugated enynes. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net

6-Bromoquinoline serves as a suitable aryl halide for Sonogashira couplings. researchgate.net The reaction allows for the direct introduction of an alkynyl group at the 6-position of the quinoline ring. These 6-alkynylquinoline products are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to copper toxicity or side reactions. organic-chemistry.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

| 6-Bromoquinoline | Terminal Alkyne | Pd(PPh3)4 / CuI | Amine (e.g., Et3N) | THF or DMF |

| 3-Bromoquinoline | Terminal Alkyne | Acenaphthoimidazolylidene Pd complex / IPr-Cu | - | - |

Table 3: General conditions for Sonogashira coupling of bromoquinolines. researchgate.netlibretexts.org

Oxidation and Reduction Processes of Quinoline Systems

The quinoline ring system can undergo both oxidation and reduction, affecting either the heterocyclic or carbocyclic ring. libretexts.org

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. The oxidation of 6-bromoquinoline with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid yields 6-bromoquinoline-1-oxide. semanticscholar.org This N-oxide is an important intermediate, as it alters the electronic properties of the ring, facilitating certain electrophilic and nucleophilic substitution reactions. semanticscholar.orgresearchgate.net More aggressive oxidation can lead to the cleavage of the benzene ring.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring to give a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The reduction of 6-bromo-5-nitroquinoline with a reducing agent like tin(II) chloride or iron in acidic media selectively reduces the nitro group to an amine, yielding 5-amino-6-bromoquinoline, without affecting the bromine atom or the quinoline rings. semanticscholar.org This demonstrates the chemoselectivity possible in the reduction of substituted quinolines. jackwestin.com

Catalytic Activities of Quinoline-Metal Complexes

Quinoline derivatives are effective ligands for a variety of transition metals, and the resulting complexes often exhibit significant catalytic activity. ias.ac.in By functionalizing 6-bromoquinoline through reactions like Suzuki or Sonogashira coupling, new ligands can be designed. These ligands, when coordinated to metals such as palladium, platinum, copper, or gold, form complexes that can catalyze a wide range of organic transformations. thieme-connect.comacs.org

For example, chiral ligands incorporating a quinoline motif are widely used in asymmetric catalysis to produce enantiomerically pure compounds. thieme-connect.comresearchgate.net The synthesis of Schiff base, oxazoline, or phosphine ligands derived from functionalized quinolines allows for the fine-tuning of the steric and electronic environment around the metal center. thieme-connect.com This tuning is crucial for achieving high efficiency and enantioselectivity in reactions like asymmetric C-C bond formations, hydrogenations, and oxidations. thieme-connect.com The bromo-substituent at the 6-position can serve as a synthetic handle to attach the quinoline moiety to a larger ligand framework or a solid support for heterogeneous catalysis.

Medicinal Chemistry and Pharmacological Research Applications

Quinoline (B57606) Scaffold as a Core Template in Drug Design

The quinoline scaffold is a bicyclic aromatic heterocycle that is a fundamental component in a wide array of pharmacologically active compounds. nih.gov Its rigid structure provides a fixed orientation for substituent groups to interact with biological targets. The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties to optimize drug-target interactions. nih.gov The presence of a halogen atom, such as bromine at the 6-position of the quinoline ring, has been shown to enhance the anticancer effects of some derivatives. nih.gov This is often attributed to the ability of the halogen to form halogen bonds and alter the electron distribution of the aromatic system, which can lead to improved binding affinity with target proteins. nih.govarabjchem.org

Development of Bioactive Compounds from 6-Bromoquinoline (B19933) Hydrochloride

6-Bromoquinoline is a key intermediate in the synthesis of a variety of bioactive molecules. nih.govnih.govresearchgate.net Its chemical reactivity allows for modifications, such as nucleophilic substitution reactions, which are instrumental in building more complex molecular architectures. researchgate.net For instance, 6-bromoquinoline can be activated by nitration, making it susceptible to nucleophilic substitution with cyclic amines to produce novel derivatives with potential pharmacological activities. researchgate.netsemanticscholar.org The stability and reactivity of 6-bromoquinoline make it a valuable building block for chemists in the fields of drug discovery and agricultural sciences. nih.gov

Investigations into Anti-Tubercular Activities of 6-Bromoquinoline Derivatives

Derivatives of 6-bromoquinoline have been investigated for their potential as anti-tubercular agents. In one study, a series of isatin-tethered quinolines were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The position of the halogen on the quinoline ring was found to influence the anti-tubercular activity. For example, grafting a chloro substituent at the C-6 position was more advantageous for hybrids with larger 5-Br and 5-NO2 substituents on the oxindole motif. nih.gov

| Compound | Modification | Target Strain | MIC (µg/mL) |

|---|---|---|---|

| Q6g | 6-chloroquinoline with 5-bromo-oxindole | M. tuberculosis | 7.81 |

| Q6h | 6-chloroquinoline with 5-nitro-oxindole | M. tuberculosis | 7.81 |

| Q8g | N-methylated 6-chloroquinoline with 5-bromo-oxindole | M. tuberculosis | 1.95 |

| Q8h | N-benzylated 6-chloroquinoline with 5-bromo-oxindole | M. tuberculosis | 0.12 |

Studies on Anti-Cancer Potential of Quinoline Compounds

The anticancer potential of quinoline derivatives, including those with a 6-bromo substitution, is an active area of research. Studies have shown that the presence of a halogen at the 6-position of the quinazoline ring, a related heterocyclic system, can improve anticancer effects. nih.govarabjchem.org A series of 6-bromoquinazoline-4(3H)-one derivatives were synthesized and showed promising in vitro cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. arabjchem.org The substitution at the 6-position is believed to play a role in the interaction with target enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govarabjchem.org

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8a (aliphatic linker) | MCF-7 | 15.85 ± 3.32 |

| SW480 | 17.85 ± 0.92 | |

| 8e (p-methylphenyl) | MCF-7 | 35.14 ± 6.87 |

| SW480 | 63.15 ± 1.63 | |

| 8d (m-methylphenyl) | MCF-7 | 59.15 ± 5.73 |

| SW480 | 72.45 ± 2.90 |

Research into Anti-Malarial Properties of Quinoline Derivatives

The quinoline scaffold is central to many anti-malarial drugs. Research into new quinoline derivatives continues to be a strategy to combat drug-resistant strains of Plasmodium falciparum. While specific studies focusing on 6-bromoquinoline hydrochloride are limited, the broader class of quinoline derivatives has been extensively studied. The mechanism of action for many quinoline-based antimalarials involves interference with heme detoxification in the parasite.

Exploration of Antimicrobial and Anti-Inflammatory Activities

The antimicrobial properties of 6-bromo-substituted heterocyclic compounds have been reported. For instance, 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov Some of these derivatives also showed enhanced antibacterial activity towards Escherichia coli and moderate to excellent antifungal properties. nih.gov

In the realm of anti-inflammatory research, quinoline derivatives have been investigated as inhibitors of key inflammatory mediators. One study on phenyl quinoline phenol derivatives identified compounds with potent in vitro anti-inflammatory activity, as measured by the Human Red Blood Cells (HRBC) membrane stabilization assay. nih.gov For example, compound 4h showed a very low IC50 value, indicating strong anti-inflammatory potential. nih.gov

| Compound | Assay | IC50 (µM) |

|---|---|---|

| 4f | HRBC membrane stabilization | 0.064 |

| 4h | HRBC membrane stabilization | 0.021 |

| 4j | HRBC membrane stabilization | 0.092 |

Enzyme Inhibition Studies and Drug Interactions

The ability of quinoline derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. For example, certain quinazoline derivatives have been shown to exert their anticancer effects through the inhibition of EGFR. nih.govarabjchem.org Additionally, a series of quinoline-linked benzothiazole hybrids were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, with IC50 values significantly lower than the standard drug acarbose. nih.gov The most active compound from this series, 8h, exhibited non-competitive inhibition with a Ki value of 38.2 µM. nih.gov

Specific studies on the inhibition of metabolizing enzymes like the cytochrome P450 (CYP) family by this compound are not extensively documented in the reviewed literature. However, drug-drug interactions are a critical consideration for any new chemical entity. The potential for quinoline-based compounds to inhibit or induce CYP enzymes could lead to clinically significant interactions by altering the metabolism of co-administered drugs. koreascience.krresearchgate.net A thorough evaluation of the drug interaction profile of this compound and its derivatives would be necessary for any further clinical development.

Neuropharmacological Research: mGluR1 Antagonism

The quinoline scaffold is a significant pharmacophore in the development of antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a key target in neuropharmacological research due to its involvement in various neurological and psychiatric disorders such as anxiety, epilepsy, and neuropathic pain. researchgate.net While direct studies on this compound as an mGluR1 antagonist are not extensively detailed in publicly available research, the broader class of quinoline derivatives has been a fertile ground for the discovery of potent and selective noncompetitive antagonists of this receptor. nih.govfigshare.com

Research has led to the discovery of new series of quinoline derivatives that act as highly selective and potent noncompetitive mGluR1 antagonists. nih.govfigshare.com For instance, one study identified a lead compound from a series of quinoline derivatives with a half-maximal inhibitory concentration (IC₅₀) of 20 nM in a cell-based assay on the rat mGluR1 receptor. nih.gov Further molecular modifications within this quinoline series resulted in compounds with even greater potency, demonstrating an antagonist potency of 0.5 nM for the human mGluR1 receptor. nih.gov

Another area of investigation involves fluorine-containing quinoline derivatives. A specific compound, 3-ethyl-2-fluoroquinolin-6-yl cis-(4-methoxycyclohexyl) methanone (cEFQ), has been developed as a noncompetitive mGluR1 antagonist with high binding affinity for both rat and human mGluR1. researchgate.net The development of radiolabeled versions of such quinoline derivatives, like [¹⁸F]cEFQ, underscores their importance as tools for imaging mGluR1 in the brain using positron emission tomography (PET), which is crucial for studying neurological diseases. researchgate.net

The general strategy in this area of research involves modifying the quinoline core at various positions to optimize potency, selectivity, and pharmacokinetic properties. The presence of a halogen, such as the bromo group at the 6-position in 6-bromoquinoline, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can in turn influence its binding affinity and metabolic stability. Although specific data for the 6-bromo derivative is sparse in the context of mGluR1 antagonism, the established importance of the quinoline nucleus in this field suggests that it is a relevant structure for further investigation.

| Compound Series/Name | Target Receptor | Reported Potency (IC₅₀/Kᵢ) | Significance |

|---|---|---|---|

| Quinoline Derivative Series (lead compound) | rat mGluR1 | IC₅₀ = 20 nM | Demonstrates the potential of the quinoline scaffold for mGluR1 antagonism. nih.gov |

| Optimized Quinoline Derivative (cis-64a) | human mGluR1 | 0.5 nM | Highlights the ability to achieve high potency through structural modifications of the quinoline core. nih.gov |

| cEFQ (fluorine-containing quinoline derivative) | rat and human mGluR1 | High binding affinity | Represents a class of halogenated quinolines developed as mGluR1 antagonists. researchgate.net |

Future Directions in Drug Development utilizing this compound

This compound serves as a versatile building block in medicinal chemistry, with its future applications extending beyond neuropharmacology into areas such as oncology and the development of other targeted therapies. chemimpex.com The quinoline ring system is a privileged scaffold in drug discovery, and the presence of the bromo substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of novel compounds. chemimpex.comchemicalbook.com

One of the most promising future directions for the utilization of 6-bromoquinoline is in the development of anticancer agents. The quinoline and related quinazoline scaffolds are central to the design of various kinase inhibitors and other antineoplastic drugs. nih.govnih.gov For example, new series of quinoline-based derivatives are being designed and synthesized as dual-target inhibitors of EGFR (epidermal growth factor receptor) and HER-2 (human epidermal growth factor receptor 2), both of which are important targets in cancer therapy. The cytotoxic potential of 6-bromoquinazoline derivatives against cancer cell lines has also been demonstrated, suggesting that the 6-bromo substitution pattern is favorable for this therapeutic application. nih.govnih.gov

Furthermore, 6-bromoquinoline is a key intermediate in the synthesis of more complex heterocyclic systems with potential biological activity. semanticscholar.org For instance, it can be used to synthesize morpholinyl and piperazinyl quinolines, which are structural motifs found in many biologically active compounds. semanticscholar.org The ability to functionalize the quinoline ring through reactions like nitration of 6-bromoquinoline opens up avenues for creating libraries of novel compounds for high-throughput screening against a variety of biological targets. semanticscholar.org

The future of drug development with this compound will likely focus on its role as a versatile starting material for the synthesis of targeted therapies. Key areas of exploration include:

Kinase Inhibitors for Oncology: Leveraging the quinoline core to design new generations of selective kinase inhibitors.

Anti-infective Agents: The quinoline scaffold is historically significant in the development of antimalarial drugs, and new derivatives could be explored for activity against other infectious diseases.

Probes for Chemical Biology: The development of fluorescent probes and other molecular tools based on the 6-bromoquinoline scaffold for biological imaging and studying cellular processes. chemimpex.com

| Therapeutic Area/Application | Rationale/Approach | Example from Related Scaffolds |

|---|---|---|

| Oncology | Serves as a scaffold for the design of kinase inhibitors and other anticancer agents. chemimpex.com | Development of quinoline-based EGFR/HER-2 dual-target inhibitors and cytotoxic 6-bromoquinazoline derivatives. nih.gov |

| Infectious Diseases | The quinoline core is a known pharmacophore for anti-infective drugs. | Historical success of quinoline-based antimalarials. |

| Chemical Biology | Can be elaborated into fluorescent probes and other molecular tools. chemimpex.com | Use in the development of fluorescent probes for biological imaging. chemimpex.com |

| Novel Heterocyclic Synthesis | Acts as a key intermediate for creating more complex and potentially bioactive molecules. semanticscholar.org | Synthesis of morpholinyl and piperazinyl quinolines. semanticscholar.org |

Materials Science Research Applications

Development of Advanced Materials

6-Bromoquinoline (B19933) is an important derivative leveraged in the synthesis of advanced materials ambeed.com. The ability to functionalize the quinoline (B57606) core allows for the design of molecules with specific properties for various applications. Polyquinolines, for instance, have garnered attention as high-performance functional materials due to their excellent combination of properties . The synthesis of these advanced polymers often relies on building blocks derived from quinoline structures. By modifying 6-bromoquinoline, researchers can create monomers that, when polymerized, yield materials with enhanced thermal stability, charge-transport capabilities, and specific optical characteristics suitable for electronic and optoelectronic devices.

Applications in Dyes, Polymers, and Semiconductors

The extended π-conjugated system of the quinoline ring is fundamental to its application in functional materials.

Dyes: Quinoline derivatives are used to create dyes and fluorescent materials. The electronic transitions within the molecule's structure allow it to absorb and emit light at specific wavelengths. Research into oligoquinolines has demonstrated that their absorption and emission spectra can be tuned by adding different substituents, making them suitable for applications in light-emitting devices researchgate.net.

Polymers: Polyquinolines are a class of polymers known for their exceptional thermal stability and mechanical strength . The rigid structure of the quinoline unit contributes to these properties. New synthetic routes, such as the AA/BB-type aza-Diels–Alder polymerization, are being developed to create these high-performance polymers, offering opportunities for the rational design of novel quinoline-based materials .

Semiconductors: Quinoline derivatives are widely investigated for their use in organic electronics. Notably, they are used as electroluminescent materials in organic light-emitting diodes (OLEDs) researchgate.netresearchgate.net. Compounds derived from 8-hydroxyquinoline, such as Tris-(8-hydroxyquinolinato) aluminum (Alq3), are fundamental materials in OLED technology researchgate.nettcichemicals.com. Research has shown that bromo-quinoline derivatives can also be used as the fluorescent layer in OLED devices researchgate.netdergipark.org.tr. A small molecule synthesized from 6-bromoquinoline was reported to have excellent optical and electrical properties for potential use as an electroluminescent material in OLEDs researchgate.net.

Investigation of Electronic and Optical Characteristics

The electronic and optical properties of materials derived from 6-bromoquinoline are a primary focus of research. These characteristics are determined by the molecular structure, including the arrangement of atoms and the extent of electron delocalization.

Theoretical and experimental studies on quinoline derivatives provide insight into their electronic nature. For example, studies on 6-chloroquinoline using Density Functional Theory (DFT) have explored its molecular structure and electronic features, showing how halogen substitution alters the reactive nature of the quinoline moiety dergipark.org.tr. Similar investigations on styrylquinoline-based polymers have shown that doping can significantly alter the HOMO-LUMO energy gap, which is a critical parameter for semiconductor applications nih.gov.

A study on a specific oligophenylene synthesized using 6-bromoquinoline as a starting material revealed its key optical properties, which are summarized in the table below.

| Property | Measurement (in Solution) | Measurement (in Film) |

|---|---|---|

| Maximum Absorption Peak | 426 nm | - |

| Fluorescence Emission Range | 500 - 600 nm | - |

Data sourced from a study on a bisquinoline oligophenylene (OBM) synthesized for OLED applications. researchgate.net

This research demonstrated that the material could be used to fabricate an OLED device with a luminance of 2350 cd/m² researchgate.net. Such studies are crucial for understanding how molecular design translates to material performance in practical devices.

Role as Monomers in Polymer Synthesis

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. 6-Bromoquinoline and its derivatives serve as valuable monomers in the synthesis of functional polymers . The bromine atom provides a convenient handle for polymerization reactions, such as transition metal-catalyzed cross-coupling reactions.

The synthesis of polyquinolines via methods like the aza-Diels–Alder reaction highlights a modular approach to creating new materials from quinoline-based monomers . Furthermore, research on photochromic polymers has utilized styrylquinoline fragments as the core monomer unit. By modifying these monomers, for example through doping, researchers can fine-tune the resulting polymer's electronic and optical properties for applications like solar cells nih.gov. The ability to design and synthesize quinoline-based monomers is therefore a key strategy for developing advanced polymers with specific, high-performance characteristics.

Environmental Impact and Safety in Research Settings

Hazard Identification and Risk Assessment in Laboratory Operations

The safe use of 6-Bromoquinoline (B19933) hydrochloride in the laboratory begins with a comprehensive identification of its hazards and a rigorous risk assessment. While specific data for the hydrochloride salt is limited, the safety profile of the parent compound, 6-Bromoquinoline, provides essential guidance.

Hazard Identification: 6-Bromoquinoline is classified as a hazardous chemical under the OSHA Hazard Communication Standard. fishersci.com The primary hazards identified include:

Skin Irritation: Causes skin irritation. fishersci.com

Serious Eye Damage/Irritation: Can cause serious eye irritation or damage. sigmaaldrich.comsigmaaldrich.com

Respiratory Irritation: May cause respiratory irritation. fishersci.comfishersci.be

Acute Oral Toxicity: Harmful if swallowed. sigmaaldrich.comsigmaaldrich.com

These hazards are communicated through standardized GHS pictograms and hazard statements, as summarized in the table below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Exclamation Mark | Warning / Danger | H302: Harmful if swallowed sigmaaldrich.comnih.gov |

| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation fishersci.comnih.gov |

| Serious Eye Damage/Irritation | Corrosion / Exclamation Mark | Danger / Warning | H318/H319: Causes serious eye damage / Causes serious eye irritation sigmaaldrich.comnih.gov |

| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Warning | H335: May cause respiratory irritation fishersci.comnih.gov |

Risk Assessment: A laboratory risk assessment for handling 6-Bromoquinoline hydrochloride must consider the identified hazards in the context of specific experimental procedures. Key steps in this assessment include:

Evaluating the scale of the operation: The quantity of the compound being used will directly influence the potential level of exposure.

Assessing the physical form: As a solid, there is a risk of generating dust during weighing or transfer, which increases the inhalation hazard. guidechem.com

Reviewing the experimental conditions: Procedures involving heating may lead to the generation of vapors, while agitation or sonication could create aerosols.

Determining the adequacy of control measures: The assessment should verify that engineering controls (e.g., fume hoods, ventilated enclosures) and personal protective equipment (PPE) are appropriate for the identified risks. guidechem.com This includes wearing protective gloves, clothing, and eye/face protection. fishersci.com

Management of Chemical Waste and Spillage

Proper management of chemical waste and effective response to spills are critical for minimizing laboratory contamination and environmental impact.

Chemical Waste Management: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations for its disposal. fishersci.com this compound and its parent compound should be treated as hazardous waste. fishersci.be

Recommended Disposal Procedures:

Collection: Waste containing this compound should be collected in suitable, clearly labeled, and closed containers. fishersci.comguidechem.com

Segregation: It should be kept separate from incompatible materials, such as strong oxidizing agents. fishersci.comfishersci.be

Disposal: The final disposal must be conducted through an approved and licensed waste disposal facility. fishersci.com Do not empty this chemical into drains. fishersci.com

Spillage Response: In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental release. whmis.org

Spill Cleanup Procedures:

Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. guidechem.com Ensure adequate ventilation to disperse any dust or vapors, but avoid actions that could cause the powder to become airborne. uq.edu.au

Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including gloves, safety goggles, and a dust mask or respirator to avoid inhalation. sigmaaldrich.comguidechem.com

Containment: For larger spills, create a dike around the spill's edges using an inert absorbent material like vermiculite (B1170534) or cat litter. acs.org

Cleanup: Carefully sweep or scoop up the spilled solid material and place it into a suitable, closed container for disposal. guidechem.com Avoid dry sweeping that generates dust. If necessary, a dust suppressant can be used. acs.org The area should then be decontaminated. acs.org

Waste Disposal: All cleanup materials and residues are considered hazardous waste and must be disposed of accordingly. acs.org

Toxicological Considerations in Research Handling

Understanding the toxicological profile of this compound is essential for researchers to handle the compound safely. The available information is primarily for 6-Bromoquinoline, and it indicates several acute hazards. However, there is a significant lack of data regarding chronic effects.

The toxicological properties have not been fully investigated. fishersci.com Key findings from available safety data sheets are summarized below:

Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). sigmaaldrich.comsigmaaldrich.com Data for dermal and inhalation acute toxicity are not available. fishersci.be

Skin and Eye Irritation: It is categorized as causing skin irritation (Category 2) and can cause serious eye irritation or damage (Category 1 or 2). sigmaaldrich.comfishersci.be

Respiratory System: It may cause respiratory irritation, with the respiratory system being a target organ for single-exposure toxicity (STOT SE 3). sigmaaldrich.comsigmaaldrich.comfishersci.be

Sensitization: No information is available regarding its potential to cause skin or respiratory sensitization. fishersci.com

Chronic and Long-Term Effects: There is no available data on mutagenic, reproductive, or developmental effects. fishersci.com Furthermore, it has not been listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. fishersci.com

The absence of comprehensive toxicological data underscores the need for a cautious approach. Researchers should handle this compound as a substance with unknown long-term effects and take all necessary precautions to minimize exposure.

Ecotoxicological Impact and Environmental Release Prevention

Information regarding the ecotoxicological impact of this compound is scarce. Safety data sheets indicate that no data is available on its ecotoxicity, persistence and degradability, bioaccumulation potential, or mobility in soil. fishersci.com This lack of information necessitates stringent measures to prevent its release into the environment.

Environmental Release Prevention: The primary strategy for preventing ecotoxicological impact is to avoid any release into the environment. fishersci.be In a research setting, this is achieved through meticulous laboratory practices:

Prohibition of Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain, as its effects on aquatic life are unknown. fishersci.com

Containment in Operations: All procedures should be designed to contain the chemical. This includes using fume hoods or other enclosed systems, especially when there is a risk of generating dust or aerosols. guidechem.com

Secure Storage: The compound should be stored in a well-ventilated place in a tightly closed container to prevent accidental release. fishersci.com

Effective Spill and Waste Management: Adherence to the spill and waste management protocols outlined in section 8.2 is crucial for preventing the compound from entering soil or waterways. fishersci.beguidechem.com

Given the data gaps, researchers must operate under the precautionary principle, treating the substance as potentially harmful to the environment and ensuring its complete containment from synthesis to disposal.

Q & A

Q. What methodologies ensure reproducibility in dose-response studies involving this compound in cell-based assays?

- Standardize cell passage numbers, serum batch effects, and incubation times. Include internal controls (e.g., reference inhibitors) and use nonlinear regression models (e.g., four-parameter logistic curves) for IC50 calculations .

Methodological Guidelines

- Data Validation : Cross-reference experimental results with peer-reviewed databases (e.g., PubChem ) and adhere to IUPAC nomenclature to avoid ambiguity.

- Ethical Reporting : Disclose all synthetic yields, failed experiments, and outlier data to support transparent interpretation .

- Literature Review : Prioritize recent (<10 years) peer-reviewed articles for experimental design, excluding non-academic sources like vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.